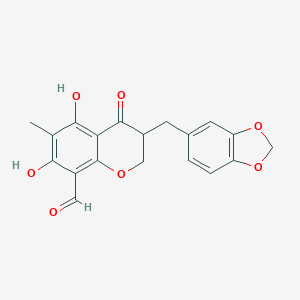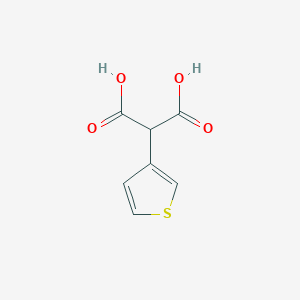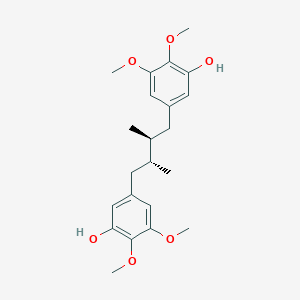
Ophiopogonanone C
描述
CID 10871974 is a natural product found in Ophiopogon japonicus and Ophiopogon with data available.
科学研究应用
传统药物
Ophiopogonanone C 存在于 Ophiopogon japonicus 的块茎中,该植物原产于东亚 . 这种植物在传统医学中广为人知,特别是在中国,它被用于治疗干咳和肺痨 .
药理活性
含有 this compound 的植物 Ophiopogon japonicus 具有与麦冬相似的药理活性及临床疗效 . 这表明 this compound 也可能具有这些特性。
化学成分分析
This compound 是 Ophiopogon japonicus 中发现的同类异黄酮之一 . 它被用作 Ophiopogon japonicus 和麦冬化学比较及质量评价的指标 .
农业实践的影响
研究发现,使用植物生长调节剂多效唑会降低 Ophiopogon japonicus 中 this compound 的含量 . 这突出了农业实践对药用植物化学成分的影响。
潜在的治疗应用
虽然资料中没有提到 this compound 的具体治疗应用,但 Ophiopogon japonicus 在治疗呼吸系统疾病方面的传统用途表明其在该领域的潜在应用 .
未来研究方向
鉴于 Ophiopogon japonicus 的传统用途和药理活性,未来的研究可以探索 this compound 在这些作用中的具体作用。 此外,农业实践对其含量的影响表明有必要研究可持续种植方法 .
作用机制
Ophiopogonanone C, also known as D84980 or 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicas . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to possess antioxidant, antibacterial, anti-inflammatory, and antitumor activities .
Biochemical Pathways
More research is needed to elucidate the specific biochemical pathways and their downstream effects influenced by this compound .
Result of Action
This compound has been found to exhibit antioxidant, antibacterial, anti-inflammatory, and antitumor activities . .
Action Environment
It is known that the compound is isolated from the tuber of Ophiopogon japonicas, which grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . .
生化分析
Biochemical Properties
It is known that its chemical structure includes a cyclopentene ring and a ketone group
Cellular Effects
Ophiopogonanone C has been found to have significant effects on various types of cells and cellular processes . It has been shown to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . Moreover, it decreased IL-6 production in a strong and concentration-dependent manner .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, the compound has been found to significantly decrease the content of certain steroidal saponins in Ophiopogonis Radix over time . Additionally, this compound itself also significantly decreased from 2.66 to 1.33 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways . The compound undergoes demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation . It also forms conjugates with glutathione .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXTCZWTTUERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ophiopogonanone C in the context of Ophiopogon japonicus?
A1: this compound is a flavonoid found in the tuber of Ophiopogon japonicus [, ]. While research on this specific compound is limited, it belongs to a class of compounds known for their potential pharmacological activities.
Q2: How does the application of paclobutrazol, a plant growth regulator, impact the levels of this compound in Ophiopogon japonicus?
A2: Research indicates that the use of paclobutrazol in the cultivation of Ophiopogon japonicus can significantly decrease the levels of this compound in the tuber []. This finding suggests that paclobutrazol may interfere with the plant's secondary metabolite production, potentially impacting the overall phytochemical profile of Ophiopogon japonicus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)



